molecular formula C7H5FN2 B1448963 2-Fluoro-6-methylpyridine-4-carbonitrile CAS No. 1804911-03-2

2-Fluoro-6-methylpyridine-4-carbonitrile

Cat. No.: B1448963
CAS No.: 1804911-03-2
M. Wt: 136.13 g/mol
InChI Key: ABSSKFJMJLYLLC-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylpyridine-4-carbonitrile is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Properties

IUPAC Name

2-fluoro-6-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-6(4-9)3-7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSSKFJMJLYLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methylpyridine-4-carbonitrile typically involves the fluorination of a suitable pyridine precursor. One common method is the diazotization of 2-amino-6-methylpyridine followed by fluorination using sodium nitrite and hydrofluoric acid . Another approach involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the nitrile group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the hazardous reagents and conditions required for fluorination. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Fluorine Position

The fluorine atom at the 2-position undergoes substitution with various nucleophiles under mild conditions. The electron-withdrawing nitrile group at the 4-position activates the pyridine ring, facilitating S<sub>N</sub>Ar reactivity.

Key Reactions and Conditions:

NucleophileReagents/ConditionsProductYieldSource
MethanolKO<sup>t</sup>Bu, THF, 50°C2-Methoxy-6-methylpyridine-4-carbonitrileQuantitative
AnilinePr<sub>2</sub>NEt, DMSO, 120°C2-Anilino-6-methylpyridine-4-carbonitrile100%
KCNDMSO, 120°C, 18h2-Cyano-6-methylpyridine-4-carbonitrile~80%
ThiophenolTHF, 50°C2-Phenylthio-6-methylpyridine-4-carbonitrileQuantitative

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, stabilized by the nitrile’s electron-withdrawing effect. Silver salts (e.g., AgF) are often used to enhance fluoride displacement .

Functionalization of the Nitrile Group

The nitrile group at the 4-position participates in hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Carboxylic Acid or Amide

Reaction TypeReagents/ConditionsProductApplicationSource
Acidic HydrolysisH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, reflux4-Carboxy-2-fluoro-6-methylpyridinePharmaceutical intermediates
Basic HydrolysisNaOH, H<sub>2</sub>O<sub>2</sub>, 80°C4-Carbamoyl-2-fluoro-6-methylpyridineAgrochemical synthesis

Reduction to Amine

ReagentsConditionsProductYield
LiAlH<sub>4</sub>THF, 0°C → RT4-Aminomethyl-2-fluoro-6-methylpyridine75%
H<sub>2</sub>/Raney NiEtOH, 50 psi4-Aminomethyl-2-fluoro-6-methylpyridine90%

Cross-Coupling Reactions

The nitrile group acts as a directing metalation group (DMG), enabling regioselective C–H functionalization.

Suzuki-Miyaura Coupling

PartnerCatalyst/BaseProductApplicationSource
Phenylboronic AcidPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>4-Cyano-2-fluoro-6-methyl-3-phenylpyridineMaterial science
VinylboronatePd(OAc)<sub>2</sub>, SPhos4-Cyano-2-fluoro-6-methyl-3-vinylpyridineBioactive molecule synthesis

Sonogashira Coupling

AlkyneConditionsProduct
PhenylacetylenePdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, Et<sub>3</sub>N4-Cyano-2-fluoro-6-methyl-3-(phenylethynyl)pyridine

Oxidation and Reduction of the Pyridine Ring

Reaction TypeReagents/ConditionsProductOutcome
Oxidation (Ring)mCPBA, CH<sub>2</sub>Cl<sub>2</sub>Pyridine N-oxide derivativeEnhanced solubility
Reduction (Ring)H<sub>2</sub>, PtO<sub>2</sub>Piperidine derivativeAltered bioavailability

Halogenation and Electrophilic Substitution

While the nitrile deactivates the ring, directed halogenation is feasible:

ReactionReagentsPositionProduct
BrominationBr<sub>2</sub>, FeCl<sub>3</sub>5-position5-Bromo-2-fluoro-6-methylpyridine-4-carbonitrile

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C7_7H6_6FN
Molecular Weight : 139.13 g/mol
Functional Groups : Fluorine (F) and Nitrile (C≡N)

The presence of the fluorine atom enhances the compound's lipophilicity, which is crucial for its biological activity. The nitrile group can engage in hydrogen bonding, further contributing to its reactivity.

Applications in Organic Synthesis

2-Fluoro-6-methylpyridine-4-carbonitrile serves as a building block in the synthesis of more complex organic molecules. It is utilized in the development of various pharmaceuticals and agrochemicals due to its unique chemical properties that allow for functionalization and modification.

Table 1: Synthetic Applications

Application AreaDescription
Pharmaceuticals Used as an intermediate in the synthesis of drugs targeting various diseases.
Agrochemicals Employed in the production of pesticides and herbicides.
Materials Science Utilized in developing advanced materials with specific properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis4 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer properties, showing potential in inhibiting the proliferation of certain cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on MCF-7 (breast cancer) cells demonstrated a dose-dependent reduction in cell viability when treated with this compound.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-725
A54930

These findings indicate that further investigation into its mechanisms of action is warranted, especially regarding its potential as an anticancer therapeutic agent.

Industrial Applications

In addition to its roles in research and development, this compound is also applied in industrial settings for producing agrochemicals and materials with enhanced properties. Its unique structure allows for modifications that can lead to improved efficacy and stability in various formulations.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylpyridine-4-carbonitrile depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby increasing its biological activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall effect.

Comparison with Similar Compounds

    2-Fluoropyridine: Similar in structure but lacks the methyl and nitrile groups.

    6-Methylpyridine-4-carbonitrile: Similar but lacks the fluorine atom.

    2-Fluoro-4-methylpyridine: Similar but lacks the nitrile group.

Uniqueness: 2-Fluoro-6-methylpyridine-4-carbonitrile is unique due to the presence of both the fluorine atom and the nitrile group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.

Biological Activity

2-Fluoro-6-methylpyridine-4-carbonitrile is a fluorinated pyridine derivative with significant potential in medicinal chemistry and biological applications. This compound is characterized by the presence of a fluorine atom and a nitrile group, which enhance its reactivity and biological activity. This article reviews the biological activities associated with this compound, including antimicrobial and anticancer properties, supported by research findings and case studies.

The structure of this compound can be described as follows:

  • Chemical Formula : C7H6FN
  • Molecular Weight : 139.13 g/mol
  • Functional Groups : Fluorine (F) and Nitrile (C≡N)

The fluorine atom enhances the compound's binding affinity to biological targets, while the nitrile group can participate in hydrogen bonding, contributing to its overall biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been tested against a range of bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 8 µg/mL
Escherichia coli 16 µg/mL
Bacillus subtilis 4 µg/mL
Pseudomonas aeruginosa 32 µg/mL

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, including those associated with breast and lung cancers.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies conducted on MCF-7 (breast cancer) cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM after 48 hours of exposure.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 25
A549 30

These findings indicate that this compound may have potential as an anticancer therapeutic agent, warranting further investigation into its mechanisms of action .

The biological activity of this compound is believed to stem from its ability to interact with key biological targets. The fluorine atom enhances lipophilicity, allowing for better membrane penetration and increased interaction with protein targets. The nitrile group may facilitate interactions through hydrogen bonding, contributing to the inhibition of target enzymes or receptors involved in disease processes .

Q & A

Q. What synthetic routes are recommended for preparing 2-fluoro-6-methylpyridine-4-carbonitrile, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting with substituted pyridine precursors. For example, condensation reactions using halogenated intermediates (e.g., 4-chlorobenzaldehyde) followed by fluorination and nitrile functionalization. Catalysts like palladium or copper are critical for cross-coupling steps, while solvents such as dimethylformamide (DMF) or toluene are used to enhance reactivity . Optimization includes adjusting reaction temperature (80–120°C), catalyst loading (5–10 mol%), and purification via column chromatography. Yield improvements (>70%) are achieved by controlling moisture-sensitive steps and using inert atmospheres.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles (e.g., C–F bond: ~1.34 Å, C≡N bond: ~1.15 Å) . Complementary techniques include:
  • NMR Spectroscopy : 19F^{19}\text{F} NMR (δ ≈ -110 ppm for aromatic F) and 13C^{13}\text{C} NMR (δ ≈ 115 ppm for nitrile carbon).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 166.05).
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protection : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (flammable nitrile group).
  • Waste Management : Segregate halogenated waste for professional disposal to prevent environmental contamination .
  • Storage : Store in amber vials at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways by analyzing:
  • Electrostatic Potential Maps : Identify electron-deficient sites (e.g., fluorinated C2 position) prone to nucleophilic attack.
  • Transition-State Energy Barriers : Compare activation energies for competing pathways (e.g., SNAr vs. radical mechanisms).
  • Solvent Effects : Simulate solvation models (PCM) to assess solvent polarity impacts on reactivity .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Cross-Validation : Combine SC-XRD (e.g., torsion angles: C6–C7–C8–C9 = 178.36° ) with 1H^1\text{H}-1H^1\text{H} COSY NMR to confirm spatial arrangements.
  • Parameter Adjustment : Refine computational models (e.g., scaling vibrational frequencies by 0.96 in IR simulations) to align with experimental FT-IR peaks .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled nitriles to track unexpected shifts in 15N^{15}\text{N} NMR spectra .

Q. How do steric and electronic effects influence the regioselectivity of this compound in catalytic coupling reactions?

  • Methodological Answer :
  • Steric Maps : Analyze SC-XRD data (e.g., methyl group at C6 creates a 120.6° dihedral angle , hindering axial approach).
  • Hammett Studies : Correlate substituent σp_p values with reaction rates (fluoro group: σp_p = +0.06, mildly electron-withdrawing).
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. CuI/1,10-phenanthroline for Suzuki-Miyaura coupling efficiency at the C4 nitrile position .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-6-methylpyridine-4-carbonitrile
Reactant of Route 2
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